ethyl 5-formyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a formyl group at position 5 and an ethyl carboxylate moiety at position 4. Pyrazole derivatives are widely studied due to their versatility in organic synthesis and pharmaceutical applications. The formyl group enhances reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for heterocyclic expansions.
Properties
IUPAC Name |
ethyl 5-formyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-9-6(5)4-10/h3-4H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLORBYOOJMLUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56563-30-5 | |
| Record name | ethyl 5-formyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by formylation using formic acid or formylating agents . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as FeCl3/PVP can be used to accelerate the reaction . The use of green solvents like water/PEG-400 is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: ethyl 5-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-carboxylic acid.
Reduction: 1H-Pyrazole-4-carboxylic acid, 3-hydroxymethyl-, ethyl ester.
Substitution: 1H-Pyrazole-4-carboxylic acid, 3-formyl-, amide derivatives.
Scientific Research Applications
ethyl 5-formyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-formyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Substituent Variations and Key Properties
Reactivity and Functionalization
- Formyl Group : Facilitates nucleophilic additions (e.g., with amines to form imines) and cyclocondensation reactions, enabling access to fused heterocycles like pyrazolo-triazoles or pyrimidines .
- Azido Group : Reacts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazoles, critical in medicinal chemistry and materials science .
- Amino Group: Serves as a nucleophile in diazo coupling or as a precursor for imine/urea derivatives .
Crystallographic and Hydrogen-Bonding Trends
While direct data for the title compound are lacking, related pyrazole derivatives exhibit hydrogen-bonding patterns influencing crystal packing. For example, ethyl 5-azido-1H-pyrazole-4-carboxylate forms intermolecular hydrogen bonds via the azido and carboxylate groups, stabilizing its lattice . Formyl-containing analogs likely exhibit similar interactions, with the aldehyde oxygen acting as a hydrogen-bond acceptor .
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